tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-cyanophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
tert-Butyl chloroformate+2-(2-cyanophenyl)ethylamine→tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the cyanophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the nitrile group to form primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acidic conditions with nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives of the cyanophenyl group
Reduction: Primary amines
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly in the context of carbamate metabolism. It serves as a model compound to understand the behavior of carbamates in biological systems .
Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound can be designed to release active amines upon metabolic activation .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate involves its hydrolysis under acidic or enzymatic conditions to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in its metabolism include hydrolysis by esterases and subsequent oxidation or reduction reactions .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
Comparison: tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and electrophiles. This makes it more versatile in synthetic applications compared to other similar compounds .
Properties
CAS No. |
2114618-77-6 |
---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.